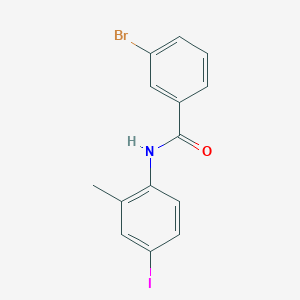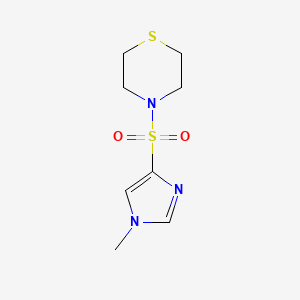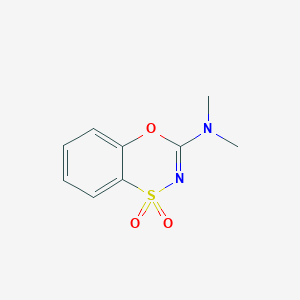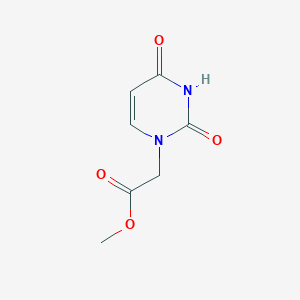
3-bromo-N-(4-iodo-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-iodo-2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is an important intermediate in the synthesis of various biologically active molecules. This compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-iodo-2-methylphenyl)benzamide involves the inhibition of HDACs and protein kinases. HDAC inhibition results in the acetylation of histones, which leads to changes in chromatin structure and gene expression. Protein kinase inhibition results in the modulation of various signaling pathways, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
3-bromo-N-(4-iodo-2-methylphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-N-(4-iodo-2-methylphenyl)benzamide is its potent inhibitory activity against HDACs and protein kinases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 3-bromo-N-(4-iodo-2-methylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of HDACs and protein kinases based on this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 3-bromo-N-(4-iodo-2-methylphenyl)benzamide involves the reaction of 4-iodo-2-methylphenylboronic acid with 3-bromo-benzoyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
3-bromo-N-(4-iodo-2-methylphenyl)benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs) and protein kinases. HDACs are a class of enzymes that play a critical role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in the treatment of cancer and other diseases.
properties
IUPAC Name |
3-bromo-N-(4-iodo-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO/c1-9-7-12(16)5-6-13(9)17-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFLZWKEUFKGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-iodo-2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-4-carboxamide](/img/structure/B7440957.png)
![3,3-Diphenyl-1-[4-(2-pyrimidinyl)piperazino]-1-propanone](/img/structure/B7440966.png)



